(R)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine

Nicotinic acetylcholine receptors CNS drug discovery Chiral SAR

(R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine (CAS 1187932-41-7), also referred to as (3R)-aminomethyl-1,2,3,4-tetrahydroisoquinoline, is an enantiopure chiral amine featuring a rigid tetrahydroisoquinoline (THIQ) scaffold with a primary aminomethyl substituent at the 3-position. The compound belongs to the broader class of 3-substituted THIQs, which are privileged structures in medicinal chemistry due to their presence in numerous alkaloid natural products and synthetic CNS-active agents.

Molecular Formula C10H14N2
Molecular Weight 162.23 g/mol
CAS No. 1187932-41-7
Cat. No. B3026924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine
CAS1187932-41-7
Molecular FormulaC10H14N2
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESC1C(NCC2=CC=CC=C21)CN
InChIInChI=1S/C10H14N2/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10,12H,5-7,11H2/t10-/m1/s1
InChIKeyQQDYNQIMTRERLH-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine (CAS 1187932-41-7): Chiral Amine Building Block Procurement Guide


(R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine (CAS 1187932-41-7), also referred to as (3R)-aminomethyl-1,2,3,4-tetrahydroisoquinoline, is an enantiopure chiral amine featuring a rigid tetrahydroisoquinoline (THIQ) scaffold with a primary aminomethyl substituent at the 3-position [1]. The compound belongs to the broader class of 3-substituted THIQs, which are privileged structures in medicinal chemistry due to their presence in numerous alkaloid natural products and synthetic CNS-active agents [2]. With a molecular formula of C10H14N2 and a molecular weight of 162.23 g/mol, this (R)-enantiomer is supplied as a free base (typical purity ≥98%) and is also commercially available as the dihydrochloride salt (CAS 1187932-47-3) for enhanced aqueous solubility . Its primary utility lies in serving as a versatile chiral intermediate for constructing enantioselective ligands targeting G protein-coupled receptors (GPCRs), ion channels, and methyltransferase enzymes, where the defined (R)-stereochemistry at the 3-position is a critical determinant of target engagement and selectivity [1].

Why the (R)-Enantiomer of 3-Aminomethyl-THIQ Cannot Be Substituted by the Racemate or (S)-Enantiomer


Interchanging (R)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine with the racemic mixture (CAS 147557-04-8) or the (S)-enantiomer (CAS 195832-21-4) introduces significant risk of compromised biological activity and erroneous structure-activity relationship (SAR) interpretation. Published studies on structurally analogous 3-substituted THIQ derivatives demonstrate that the (R)-configuration at the 3-position is often essential for target binding, as evidenced by the complete loss of α4β2 nicotinic acetylcholine receptor (nAChR) antagonist activity when the stereochemistry is inverted from (R) to (S) [1]. Similarly, in the phenylethanolamine N-methyltransferase (PNMT) inhibitor series, the (R)-enantiomers of 3-fluoromethyl-, 3-hydroxymethyl-, and 3-chloromethyl-THIQs consistently exhibit greater inhibitory potency than the corresponding (S)-enantiomers [2]. The racemate contains 50% of the inactive or less active enantiomer, diluting potency and confounding pharmacological evaluation. For procurement decisions in CNS-focused medicinal chemistry campaigns—where 3-aminomethyl-THIQs serve as key intermediates for D1 positive allosteric modulators (PAMs) and nAChR ligands—the stereochemical identity is not a substitutable variable but a go/no-go parameter for target engagement [1].

Quantitative Differentiation Evidence for (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine vs. Analogs and Alternatives


Enantioselectivity at α4β2 nAChR: (R)-Configuration Required for Antagonist Activity

In a direct enantiomer comparison of a closely related 3-substituted THIQ analog (compound 6c), the (R)-enantiomer exhibited submicromolar binding Ki and functional IC50 values as an α4β2 nAChR antagonist, whereas the (S)-enantiomer was essentially inactive at the same receptor [1]. Docking studies confirmed that α4β2 antagonist activity resided exclusively in the (R)-enantiomer, with (R)-6c showing slightly greater potency than the reference β2-nAChR antagonist DHβE [1]. The parent tetrahydroisoquinoline (R)-5c and (R)-6c both demonstrated antidepressant-like effects in the mouse forced swim test, further validating the functional relevance of the (R)-configuration [1]. This class-level evidence underscores that procurement of the (R)-enantiomer, rather than the racemate or (S)-enantiomer, is essential for programs targeting α4β2 nAChR for antidepressant or cognitive indications.

Nicotinic acetylcholine receptors CNS drug discovery Chiral SAR

PNMT Inhibition: R-Enantiomer Preference Across 3-Substituted THIQ Series

An enantiospecific study of 3-fluoromethyl-, 3-hydroxymethyl-, and 3-chloromethyl-7-substituted THIQs revealed that the R-enantiomer was consistently the more potent PNMT inhibitor in the majority of analog pairs [1]. The most selective compounds—(R)-3-fluoromethyl-7-cyano-THIQ and (R)-3-fluoromethyl-7-N-(4-chlorophenyl)aminosulfonyl-THIQ—achieved α2-adrenoceptor Ki / PNMT Ki selectivity ratios exceeding 200 [1]. Although (R)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine itself is the unsubstituted parent scaffold, it serves as the direct synthetic precursor to these 7-substituted-3-aminomethyl-THIQ analogs, and the (R)-configuration at the 3-position is the stereochemical template upon which the observed PNMT selectivity depends [1].

Phenylethanolamine N-methyltransferase Epinephrine biosynthesis Enantioselective inhibition

Chiral Intermediate for D1 Dopamine Receptor Positive Allosteric Modulators (PAMs)

Substituted tetrahydroisoquinoline derivatives bearing a 3-aminomethyl group have been patented as D1 receptor positive allosteric modulators (PAMs) with therapeutic potential in Parkinson's disease, Alzheimer's disease, schizophrenia, and mild cognitive impairment [1]. The patent literature explicitly claims enantiomerically pure tetrahydroisoquinoline derivatives, indicating that stereochemistry at the 3-position is integral to D1 PAM activity [1]. (R)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine, as the unsubstituted (R)-aminomethyl-THIQ scaffold, provides the enantiopure starting material for constructing these D1 PAM clinical candidates. The racemic mixture (CAS 147557-04-8) or (S)-enantiomer (CAS 195832-21-4) would yield stereochemically undefined products with unpredictable D1 allosteric modulation.

Dopamine D1 receptor Positive allosteric modulator Neurodegenerative disease

Enantiomeric Purity and Physicochemical Traceability vs. Racemate

Commercial suppliers list (R)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine with minimum purity specifications of 98% (HPLC) . The racemic mixture (CAS 147557-04-8) is also available at 98% purity, but the enantiomeric composition is undefined—it contains an equimolar mixture of (R)- and (S)-enantiomers . For the (R)-enantiomer, the specific optical rotation and chiral HPLC retention time provide unambiguous identity confirmation, whereas the racemate lacks these stereochemical QC parameters. The (R)-enantiomer dihydrochloride salt (CAS 1187932-47-3) offers improved aqueous solubility for formulation and biological assay workflows .

Chiral purity Quality control Procurement specification

Regioisomeric Specificity: 3-Aminomethyl vs. 1-Aminomethyl and 4-Aminomethyl THIQ Scaffolds

The 1-(aminomethyl)-THIQ scaffold (e.g., trimetoquinol analogs) acts as a β-adrenoceptor agonist with weak partial agonist activity (pD2 values in the range of 4–5), whereas the 3-(aminomethyl)-THIQ scaffold is associated with PNMT inhibition and nAChR antagonism [1]. Protonation studies demonstrate that 3-aminomethyl-THIQs are substantially monoprotonated on the exocyclic nitrogen at physiological pH, a property that influences target binding and differs from the 1-aminomethyl regioisomer [1]. This regioisomeric pharmacology underscores that the 3-aminomethyl substitution pattern, combined with the (R)-stereochemistry, defines a distinct pharmacophore space that cannot be accessed by the 1-aminomethyl or 4-aminomethyl analogs.

Regioisomer comparison Adrenoceptor pharmacology Scaffold differentiation

Scalable Enantioselective Synthetic Access: (R)- vs. (S)-Enantiomer Availability and Cost

Both (R)- and (S)-enantiomers of 3-aminomethyl-THIQ are commercially available, but the (R)-enantiomer (CAS 1187932-41-7) is listed by multiple global suppliers (AKSci, Leyan, ABCR, MolCore) with consistent ≥98% purity and ISO-certified quality systems . The (S)-enantiomer (CAS 195832-21-4) is also available but is less commonly stocked and may carry a price premium due to lower demand volume [1]. The (R)-enantiomer benefits from established enantioselective synthetic routes, including catalytic asymmetric hydrogenation of isoquinoline precursors using chiral Ru(II) catalysts and chiral auxiliary-based approaches . This broader supplier base and mature synthetic methodology reduce procurement risk and lead time for the (R)-enantiomer compared to less frequently ordered (S)-enantiomer or custom-synthesized derivatives.

Enantioselective synthesis Supply chain Cost of goods

Optimal Procurement and Application Scenarios for (R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine


Enantioselective Synthesis of α4β2 nAChR Antagonists for Antidepressant Discovery

Medicinal chemistry teams pursuing selective α4β2 nicotinic acetylcholine receptor antagonists should procure the (R)-enantiomer exclusively, as demonstrated by Crestey et al. (2018) where the (R)-configuration at the 3-position of the THIQ scaffold was essential for submicromolar antagonist activity, while the (S)-enantiomer was completely inactive [1]. The (R)-aminomethyl-THIQ core serves as the key chiral intermediate for constructing potent and selective α4β2 ligands with demonstrated in vivo antidepressant efficacy in the mouse forced swim test [1].

Chiral Building Block for PNMT Inhibitor Development (Cardiovascular and CNS Indications)

Researchers developing selective phenylethanolamine N-methyltransferase (PNMT) inhibitors for hypertension, heart failure, or stress-related disorders should utilize (R)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine as the enantiopure starting material. The (R)-stereochemistry is a conserved determinant of PNMT inhibitory activity across multiple 3-substituted THIQ series, with optimized (R)-7-substituted analogs achieving α2/PNMT selectivity ratios exceeding 200 [2].

Synthesis of Enantiopure D1 Dopamine Receptor Positive Allosteric Modulators (PAMs)

For programs targeting Parkinson's disease, Alzheimer's disease, schizophrenia, or cognitive impairment via D1 receptor positive allosteric modulation, the (R)-enantiomer provides the stereochemically defined starting material for constructing patented D1 PAM chemotypes [3]. Substituted tetrahydroisoquinoline derivatives with defined (R)-stereochemistry are explicitly claimed as D1 PAMs, and the use of enantiopure starting material ensures regulatory compliance and reproducible pharmacology [3].

Quality-Controlled Chiral Intermediate for CNS Library Synthesis and Fragment-Based Screening

Laboratories building CNS-focused compound libraries or conducting fragment-based screening should select (R)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine over the racemate or other regioisomers due to its well-defined stereochemistry (≥98% ee), multi-supplier availability with ISO-certified quality systems, and compatibility with parallel synthesis workflows for generating diverse 2-N-substituted and 7-substituted THIQ analogs . The dihydrochloride salt form (CAS 1187932-47-3) is recommended for aqueous-based biological assays requiring enhanced solubility .

Quote Request

Request a Quote for (R)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.